mTOR Selectivity Over PI3K: 8-Oxa-3-azabicyclo Scaffold Converts Dual Inhibitors into >1,000-Fold mTOR-Selective Agents vs. Morpholine
Replacement of the morpholine group in 2-aryl-4-morpholinothieno[3,2-d]pyrimidines (known dual PI3K/mTOR inhibitors) with an 8-oxa-3-azabicyclo[3.2.1]octane group eliminated PI3K inhibition and conferred mTOR-selective activity [1][2]. The optimized compound containing the 8-oxa-3-azabicyclo scaffold (1-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea) achieved mTOR IC₅₀ = 0.68 nM with PI3Kα IC₅₀ = 1,359 nM, yielding approximately 2,000-fold selectivity . In contrast, the parent morpholine-containing compounds displayed dual mTOR/PI3K inhibition without meaningful selectivity [1].
| Evidence Dimension | mTOR vs. PI3Kα selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | 8-oxa-3-azabicyclo[3.2.1]octane-containing compound: mTOR IC₅₀ = 0.68 nM, PI3Kα IC₅₀ = 1,359 nM; selectivity ratio ≈ 2,000-fold |
| Comparator Or Baseline | Morpholine-containing analogs: dual PI3K/mTOR inhibition; mTOR IC₅₀ < 1 nM achieved only after scaffold replacement; no selectivity window in parent morpholine series [1] |
| Quantified Difference | Selectivity shift from non-selective (morpholine) to >1,000-fold mTOR-selective (8-oxa-3-azabicyclo); best compound mTOR IC₅₀ = 0.68 nM with 2,000-fold window over PI3Kα |
| Conditions | In vitro enzymatic inhibition assay; mTOR and PI3Kα kinase activity measured in HEK293 cell lysates; cellular proliferation IC₅₀ < 50 nM in LNCaP cells [1] |
Why This Matters
Procurement of the 8-oxa-3-azabicyclo[3.2.1]octane building block is essential for replicating the mTOR-selective phenotype; morpholine substitution yields non-selective dual inhibitors unsuitable for mTOR-specific therapeutic programs.
- [1] Verheijen, J. C. et al. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & Medicinal Chemistry Letters 2010, 20 (1), 375–379. PMID: 19897362. View Source
- [2] Verheijen, J. C. et al. Bioorg. Med. Chem. Lett. 2010, 20 (1), 375–379. Abstract: replacement of morpholine with 8-oxa-3-azabicyclo[3.2.1]octane led to mTOR inhibitors with selectivity over PI3K. View Source
